



Topical Bimiralisib: Application Notes and Protocols for Dermatological Research

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Compound of Interest		
Compound Name:	Bimiralisib	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1] Its dual-action mechanism makes it a compelling candidate for research in dermatology, particularly for conditions characterized by the overactivation of the PI3K/Akt/mTOR signaling pathway, such as actinic keratosis (AK) and certain skin cancers.[2][3][4] Dysregulation of this pathway is a key driver of cell growth, proliferation, and survival in various cutaneous malignancies.[2][5] Recent clinical trials have explored a 2% topical gel formulation of Bimiralisib, demonstrating promising efficacy and a favorable safety profile in the treatment of actinic keratosis.[6][7]

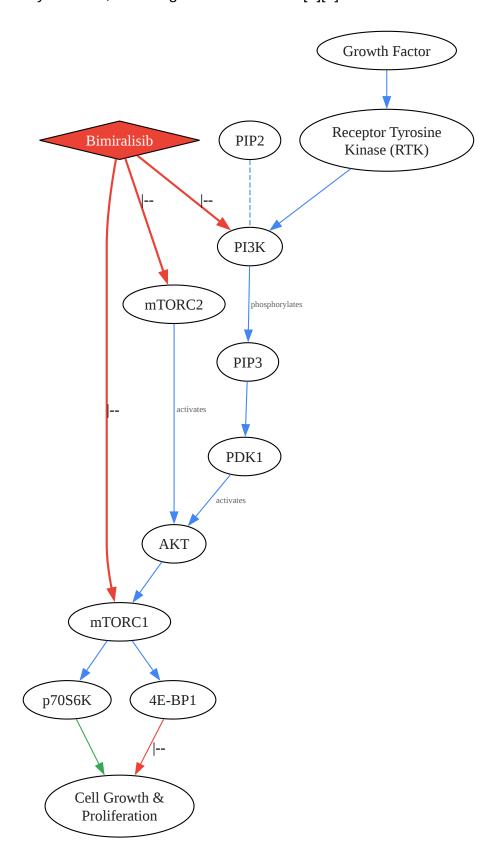
These application notes provide a comprehensive overview of the topical formulation of **Bimiralisib** for dermatological research, including a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

Bimiralisib exerts its therapeutic effect by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is



a hallmark of many cancers, including those of the skin.[3][5]



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Data Presentation Clinical Efficacy of 2% Bimiralisib Gel in Actinic Keratosis

Interim and final results from a Phase 2, multi-center, randomized, open-label study have demonstrated the efficacy of topical **Bimiralisib** in treating actinic keratosis lesions on the face, scalp, and/or back of hands.[6][7]

Efficacy Endpoint	2-Week Treatment (Arm A)	4-Week Treatment (Arm B)
Interim Results (AAD 2025)		
Significant Improvement	50% of 18 patients	70% of 17 patients
Full Phase 2 Results (EADV 2025)		
IGA Score of 0-1 (Complete or Partial Clearance)	52% of patients	71% of patients
Complete or Near-Complete Response (Olsen Grade 1 Lesions)	-	92% of patients

IGA: Investigator's Global Assessment

Safety and Tolerability of 2% Bimiralisib Gel

The topical formulation of **Bimiralisib** has been well-tolerated in clinical trials.



Safety Finding	Observation	
Phase 2 in Actinic Keratosis		
Treatment-Related Adverse Events	Primarily mild (Grade 1) and resolved quickly after treatment completion.[8]	
Serious Adverse Events	None reported.[9]	
First-in-Human Study (Healthy Volunteers & Mycosis Fungoides)		
Local Reactions	Well-tolerated.[10]	
Systemic Adverse Events	Well-tolerated.[10]	

Pharmacokinetic Profile of Topical Bimiralisib

A first-in-human, randomized, placebo-controlled, double-blinded study provided insights into the cutaneous and systemic pharmacokinetics of a 2.0% **Bimiralisib** gel.[11][12]

Subject Group	Mean Cutaneous Concentration (Epidermis)	Mean Average Plasma Concentration (Cavg)
Healthy Volunteers	2.54 μg/g	0.96 ng/mL
Mycosis Fungoides Patients	5.3 μg/g	4.49 ng/mL

Experimental Protocols

The following are representative protocols for the preclinical evaluation of a topical **Bimiralisib** formulation. These are intended as a guide and may require optimization based on specific research objectives.

Formulation of a Representative 2% Bimiralisib Gel

Objective: To prepare a stable and homogenous 2% **Bimiralisib** gel for in vitro and in vivo studies.

Materials:

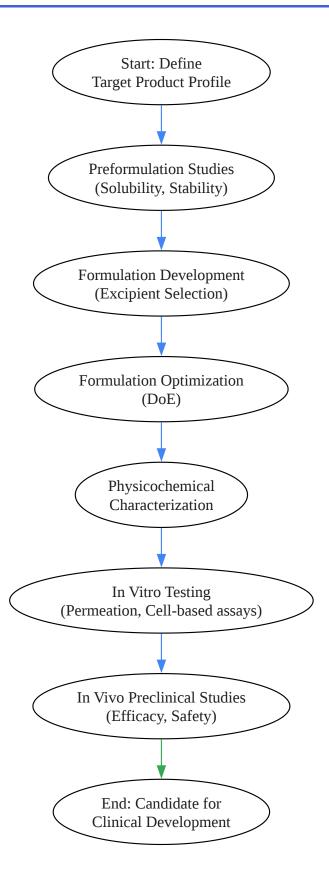


- Bimiralisib (PQR309) powder
- Gelling agent (e.g., Carbopol® 980)
- Solvent (e.g., Propylene glycol, Ethanol)
- Co-solvent/Penetration enhancer (e.g., Transcutol® P)
- Neutralizing agent (e.g., Triethanolamine)
- Purified water

Protocol:

- Drug Dispersion: Accurately weigh Bimiralisib powder and disperse it in a mixture of the solvent and co-solvent. Mix until a uniform dispersion is achieved.
- Gelling Agent Hydration: Separately, disperse the gelling agent in purified water and allow it to hydrate completely.
- Mixing: Slowly add the drug dispersion to the hydrated gelling agent with continuous stirring.
- Neutralization: Adjust the pH of the gel to approximately 5.5-6.5 using the neutralizing agent to achieve the desired viscosity and clarity.
- Homogenization: Homogenize the final formulation to ensure uniformity.
- Quality Control: Characterize the gel for pH, viscosity, drug content, and physical appearance.





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In Vitro Skin Permeation Study

Objective: To evaluate the penetration of **Bimiralisib** from the topical formulation through the skin.

Materials:

- Franz diffusion cells
- · Human or animal skin membranes
- · Phosphate-buffered saline (PBS) as receptor fluid
- 2% Bimiralisib gel
- High-performance liquid chromatography (HPLC) system for analysis

Protocol:

- Mount the skin membrane on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with PBS and maintain the temperature at 32°C.
- Apply a finite dose of the 2% Bimiralisib gel to the surface of the skin in the donor compartment.
- At predetermined time points, collect samples from the receptor fluid.
- Analyze the concentration of Bimiralisib in the collected samples using a validated HPLC method.
- At the end of the study, analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis).

Cell Viability Assay

Objective: To assess the cytotoxic effect of topical **Bimiralisib** on skin cancer cell lines.



Materials:

- Human skin cancer cell lines (e.g., A431 for squamous cell carcinoma, SK-MEL-28 for melanoma)
- Cell culture medium and supplements
- 2% **Bimiralisib** gel (or a solubilized form for in vitro use)
- MTT or similar cell viability reagent
- 96-well plates
- Plate reader

Protocol:

- Seed the skin cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **Bimiralisib** for a specified duration (e.g., 24, 48, 72 hours).
- At the end of the treatment period, add the MTT reagent and incubate.
- Solubilize the formazan crystals and measure the absorbance using a plate reader.
- Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

Objective: To confirm the mechanism of action of **Bimiralisib** by assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

- Skin cancer cell lines or skin biopsy samples
- Lysis buffer



- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and electrophoresis system
- Western blot transfer system
- Primary antibodies (e.g., anti-p-Akt, anti-p-S6K)
- Secondary antibodies
- Chemiluminescent substrate and imaging system

Protocol:

- Treat cells or tissue with Bimiralisib as described in the cell viability assay or in an in vivo study.
- Lyse the cells or tissue and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash the membrane and incubate with the appropriate secondary antibody.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Analyze the band intensities to determine the level of protein phosphorylation.

In Vivo Efficacy Study in an Actinic Keratosis Mouse Model

Objective: To evaluate the therapeutic efficacy of topical **Bimiralisib** in a preclinical model of actinic keratosis.

Materials:

Hairless mice (e.g., SKH-1)

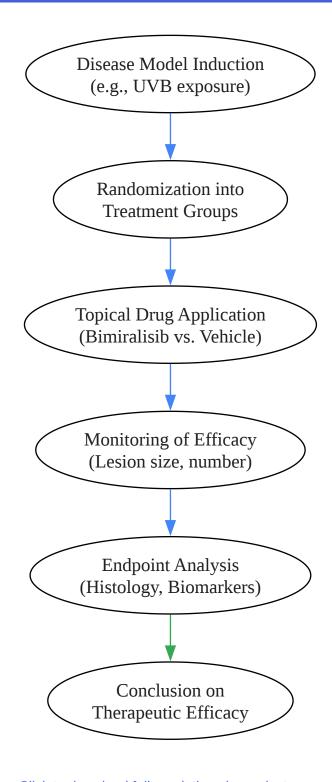


- UVB light source
- 2% Bimiralisib gel and vehicle control
- Calipers for tumor measurement
- Histology equipment and reagents

Protocol:

- Induce the formation of AK-like lesions in the mice by chronic exposure to UVB radiation.
- Once lesions are established, randomize the mice into treatment groups (e.g., vehicle, 2%
 Bimiralisib gel).
- Apply the topical formulations to the affected skin area daily for a defined period.
- Monitor the mice for changes in lesion size, number, and appearance.
- At the end of the study, collect skin samples for histological analysis to assess changes in cellular atypia and inflammation.





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Conclusion

Topical **Bimiralisib** represents a promising targeted therapy for dermatological conditions driven by the PI3K/mTOR pathway. The available clinical data in actinic keratosis suggests significant efficacy with a favorable safety profile. The provided protocols offer a framework for



researchers to further investigate the potential of this compound in various dermatological models. Continued research is warranted to fully elucidate the therapeutic applications of topical **Bimiralisib** in dermatology.

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